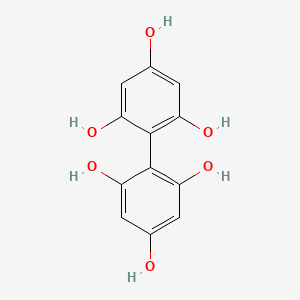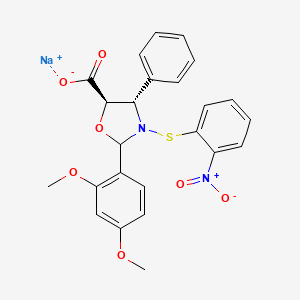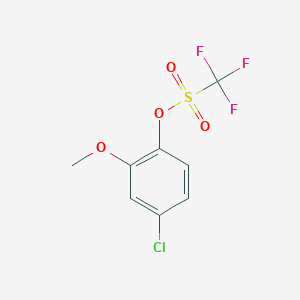
Guanosine 3',5'-Diphosphate Tetralithium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 3’,5’-Diphosphate Tetralithium Salt is a nucleoside derivative that plays a significant role in various biochemical processes. It is known for its antiviral and anticancer properties and is used extensively in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
Guanosine 3’,5’-Diphosphate Tetralithium Salt is synthesized by reacting guanosine with lithium tetrabutylammonium tetraiodide . This reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of Guanosine 3’,5’-Diphosphate Tetralithium Salt likely involves large-scale chemical reactors and stringent quality control measures to produce the compound in bulk quantities for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Guanosine 3’,5’-Diphosphate Tetralithium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction could produce reduced forms of the compound .
科学的研究の応用
Guanosine 3’,5’-Diphosphate Tetralithium Salt has a wide range of scientific research applications:
作用機序
Guanosine 3’,5’-Diphosphate Tetralithium Salt exerts its effects by interacting with specific molecular targets and pathways. It activates guanine-nucleotide-binding proteins and inhibits guanosine triphosphatase (GTPases) more potently than guanosine triphosphate (GTP) . This interaction leads to the activation of various intracellular signaling pathways, including those involved in protein synthesis and cellular metabolism .
類似化合物との比較
Similar Compounds
Guanosine 5’-O-(3-thiotriphosphate) Tetralithium Salt: Known for its role as a G-protein activator.
Guanosine 5’-Diphosphate Sodium Salt: Involved in cell signaling via G-coupled protein receptors.
Guanosine 5’-Triphosphate Lithium Salt: Functions as a carrier of phosphates and pyrophosphates.
Uniqueness
Guanosine 3’,5’-Diphosphate Tetralithium Salt is unique due to its specific antiviral and anticancer properties, as well as its ability to activate protein synthesis in the absence of ATP . This makes it a valuable compound in both research and pharmaceutical applications.
特性
分子式 |
C10H11Li4N5O11P2 |
|---|---|
分子量 |
467.0 g/mol |
IUPAC名 |
tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.4Li/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20;;;;/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChIキー |
PYVKPCCOTKGITO-ZVQJTLEUSA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
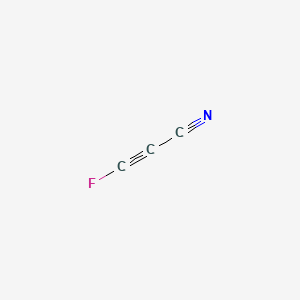
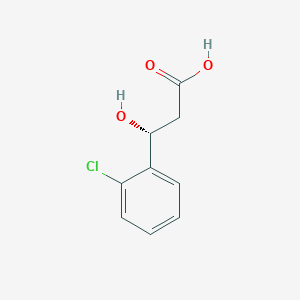
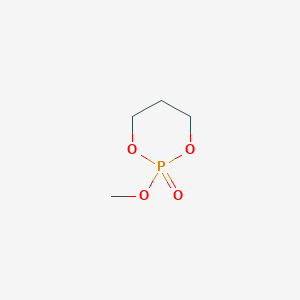

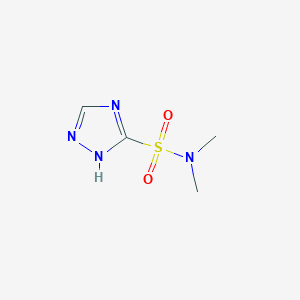
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
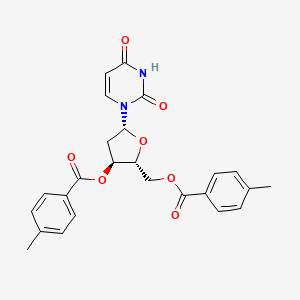
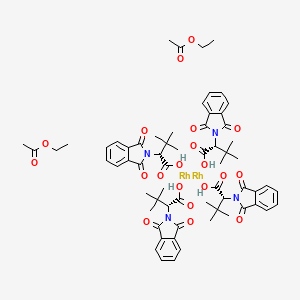
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
